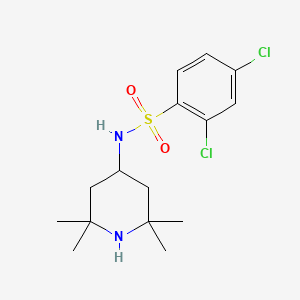

2,4-dichloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide

Description

2,4-Dichloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide is a sulfonamide derivative featuring a 2,4-dichlorophenyl group attached to a sulfonamide moiety, which is further substituted with a sterically hindered 2,2,6,6-tetramethylpiperidin-4-yl (TMP) amine. Below, we systematically compare this compound with structurally related sulfonamides.

Properties

IUPAC Name |

2,4-dichloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22Cl2N2O2S/c1-14(2)8-11(9-15(3,4)19-14)18-22(20,21)13-6-5-10(16)7-12(13)17/h5-7,11,18-19H,8-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKTNYFJVTRGNOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1)(C)C)NS(=O)(=O)C2=C(C=C(C=C2)Cl)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22Cl2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide typically involves the following steps:

Benzene Sulfonation: : The starting material, benzene, undergoes sulfonation to form benzenesulfonic acid.

Chlorination: : The benzenesulfonic acid is then chlorinated to introduce two chlorine atoms at the 2 and 4 positions, resulting in 2,4-dichlorobenzenesulfonic acid.

Amide Formation: : The 2,4-dichlorobenzenesulfonic acid is reacted with 2,2,6,6-tetramethylpiperidin-4-amine to form the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous-flow synthesis techniques to ensure efficiency and scalability. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Oxidation: : The sulfonamide group can be oxidized to form sulfonyl chlorides or sulfonic acids.

Reduction: : The chlorine atoms on the benzene ring can be reduced to form dichlorobenzene derivatives.

Substitution: : The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

Substitution: : Nucleophiles like ammonia (NH₃) and amines can be used for substitution reactions.

Major Products Formed

Oxidation: : Sulfonyl chlorides and sulfonic acids.

Reduction: : Dichlorobenzene derivatives.

Substitution: : Amine-substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as an intermediate in the synthesis of more complex molecules. Its sulfonamide group makes it a versatile building block for various chemical reactions.

Biology

In biological research, 2,4-dichloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide can be used to study enzyme inhibition and protein interactions. Its structural similarity to other biologically active compounds makes it a valuable tool in drug discovery.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with biological targets can be harnessed to develop new drugs for treating various diseases.

Industry

In industry, this compound can be used as a stabilizer or additive in the production of polymers and other materials. Its ability to enhance the stability of these materials makes it valuable in manufacturing processes.

Mechanism of Action

The mechanism by which 2,4-dichloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Substitutional Variations

4-Methyl-N-(2,2,6,6-Tetramethylpiperidin-4-yl)Benzenesulfonamide (CAS 37819-94-6)

- Structure : Features a para-methyl group on the benzene ring instead of 2,4-dichloro substitution .

- Molecular Formula : C₁₆H₂₆N₂O₂S.

- Key Differences: Electronic Effects: Methyl is electron-donating, reducing the sulfonamide NH acidity compared to the electron-withdrawing Cl groups in the target compound. Solubility: Higher lipophilicity due to the non-polar methyl group. Steric Effects: Similar TMP substituent provides comparable steric hindrance.

4-Bromo-3-Ethoxy-N-(2,2,6,6-Tetramethylpiperidin-4-yl)Benzenesulfonamide

- Structure : Bromine at position 4 and ethoxy at position 3 on the benzene ring .

- Molecular Formula : C₁₇H₂₇BrN₂O₃S.

- Key Differences :

- Substitution Pattern : Bromine (bulky, polarizable) and ethoxy (electron-donating) alter electronic and steric profiles.

- Reactivity : Bromine enables cross-coupling reactions, unlike the chloro groups in the target compound.

4-Nitro-N-(Pyridin-4-yl)Benzenesulfonamide

- Structure : Nitro group at the para position and pyridinyl amine .

- Key Differences: NH Acidity: Nitro group strongly withdraws electrons, increasing NH acidity (pKa ~5–6) compared to dichloro-substituted analogs (pKa ~7–8).

Physicochemical Properties

Crystallographic and Spectroscopic Insights

Biological Activity

2,4-Dichloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C16H21Cl2N3O2S

- Molecular Weight : 360.32 g/mol

- CAS Number : 82451-48-7

The compound functions primarily as an inhibitor of specific kinases involved in inflammatory pathways. It has been shown to inhibit IKKβ (IκB kinase β), which plays a critical role in the NF-κB signaling pathway. This pathway is crucial for regulating immune response and inflammation.

Inhibition Profile

Research indicates that this compound exhibits:

Anti-inflammatory Effects

The compound has demonstrated significant anti-inflammatory properties by inhibiting TNFα-induced NF-κB activation. This inhibition can lead to reduced expression of pro-inflammatory cytokines, which are involved in various diseases such as rheumatoid arthritis and cancer.

Cytotoxicity

Studies have assessed the cytotoxic effects of the compound on various cancer cell lines. The results indicate that it can induce apoptosis in cancer cells through the modulation of the NF-κB pathway.

Study 1: Cancer Cell Line Inhibition

In a study examining the effects on breast cancer cell lines (MCF-7), treatment with the compound resulted in:

- Reduction in cell viability by 40% at a concentration of 10 µM.

- Induction of apoptosis , as evidenced by increased Annexin V staining.

Study 2: In Vivo Efficacy

In an animal model of inflammation (e.g., carrageenan-induced paw edema), administration of the compound significantly reduced swelling compared to control groups. This suggests potential therapeutic applications in treating inflammatory diseases.

Data Tables

| Activity | IC50 (nM) | Selectivity |

|---|---|---|

| IKKβ Inhibition | 60 | >1000-fold over IKKα |

| Cytotoxicity (MCF-7 Cells) | 10 µM | Induces apoptosis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.